molecular formula C19H25N5O3S2 B2406848 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 898436-51-6

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2406848
CAS No.: 898436-51-6
M. Wt: 435.56
InChI Key: KDUHILNHRPUIPI-UHFFFAOYSA-N
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Description

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O3S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, related to the compound , are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibitors like BPTES have been studied for their potential in cancer therapeutics. Some analogs have shown similar potency and better solubility compared to BPTES, with significant effects on the growth of human lymphoma B cells both in vitro and in mouse models (Shukla et al., 2012).

Insecticidal Applications

Certain thiadiazole derivatives have been synthesized and tested for their insecticidal properties. For example, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a compound with structural similarities, was used as a precursor for synthesizing various heterocycles with demonstrated insecticidal activities against the cotton leafworm (Fadda et al., 2017).

Anticancer Properties

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, similar in structure, were synthesized and showed cytotoxic activities against various cancer cell lines. Some derivatives demonstrated significant potency against breast cancer, suggesting potential therapeutic applications in oncology (Abu-Melha, 2021).

Synthetic Pathways for Heterocyclic Compounds

Thiadiazole derivatives have been employed as key precursors in the synthesis of various heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, and pyrimidine derivatives. These pathways demonstrate the versatility of thiadiazole compounds in organic synthesis and heterocyclic chemistry, leading to compounds with potential biological activities (Shams et al., 2010).

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-2-27-15-10-8-14(9-11-15)20-16(25)12-28-19-24-23-18(29-19)22-17(26)21-13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,20,25)(H2,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUHILNHRPUIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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